2'-(2-fluorophenyl)-1-methyl-6',8',9',11'-tetrahydrospiro[azetidine-3,10'-pyrido[3',4':4,5]pyrrolo[2,3-f]isoquinolin]-7'(5'H)-one
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Overview
Description
INHIB1X is a dual inhibitor of MAPKAPK5 and MAPKAPK2.
Scientific Research Applications
1. Synthesis and Transformation of Heterocyclic Compounds
The synthesis of complex heterocyclic compounds often involves the creation of new photochromic tetrahydroindolizines and related structures, which are important in various scientific applications such as material science and bioactive molecule development. For instance, dimethyl 10b'-(4-fluorostyryl)-8',9'-dimethoxy-4-nitro-5',6'-dihydrospiro[9H-fluorene-9,1'(10b'H)-pyrrolo[2,1-a]isoquinoline]-2',3'-dicarboxylate is recognized for its photochromic behavior, which is pertinent to light-sensitive applications (Li Feng et al., 2004).
2. Creation of Bioactive Molecules
The compound is instrumental in the creation of bioactive molecules, especially those involved in the synthesis of steroid analogs and other medically relevant structures. A study demonstrated the reaction of methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with substituted 1-methyl-3,4-dihydroisoquinolines, paving the way for the synthesis of compounds with potential pharmacological properties (Yu. N. Bannikova et al., 2008).
3. Cycloaddition Reactions
The molecule is also involved in cycloaddition reactions, a fundamental process in chemical synthesis, especially in constructing complex molecular structures. For instance, 2-Fluoro-4,5-dihydropyrrole-3,4-dicarboxylic acid derivatives were obtained through such reactions, highlighting the compound's significance in forming new chemical entities with potential applications in various scientific fields (M. Novikov et al., 2005).
4. Advanced Synthetic Chemistry
The molecule is central to advanced synthetic chemistry, particularly in creating spirocyclic and heterocyclic structures. These structures are pivotal in developing new materials and bioactive compounds, underlining the compound's role in advancing chemical synthesis and material science (Yu. N. Bannikova et al., 2005).
properties
CAS RN |
1105659-16-2 |
---|---|
Product Name |
2'-(2-fluorophenyl)-1-methyl-6',8',9',11'-tetrahydrospiro[azetidine-3,10'-pyrido[3',4':4,5]pyrrolo[2,3-f]isoquinolin]-7'(5'H)-one |
Molecular Formula |
C23H21FN4O |
Molecular Weight |
388.45 |
IUPAC Name |
2'-(2-Fluorophenyl)-1-methyl-6',8',9',11'-tetrahydrospiro[azetidine-3,10'-pyrido[3',4':4,5]pyrrolo[2,3-f]isoquinolin]-7'(5'H)-one |
InChI |
InChI=1S/C23H21FN4O/c1-28-11-23(12-28)10-26-22(29)19-15-7-6-13-9-25-18(14-4-2-3-5-17(14)24)8-16(13)20(15)27-21(19)23/h2-5,8-9,27H,6-7,10-12H2,1H3,(H,26,29) |
InChI Key |
XZZOJFOFCDHYRX-UHFFFAOYSA-N |
SMILES |
O=C(C1=C2NC3=C1CCC4=C3C=C(C5=CC=CC=C5F)N=C4)NCC62CN(C)C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
INHIB-1X; INHIB 1X; INHIB1X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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